molecular formula C14H22N2OS B1224422 1-(3,5-Dimethylphenyl)-3-(3-ethoxypropyl)thiourea

1-(3,5-Dimethylphenyl)-3-(3-ethoxypropyl)thiourea

Cat. No. B1224422
M. Wt: 266.4 g/mol
InChI Key: NVQUWDLHPINZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethylphenyl)-3-(3-ethoxypropyl)thiourea is a member of thioureas.

Scientific Research Applications

  • Molecular Structure Studies :

    • The molecular structures of certain derivatives of thiourea exhibit unique properties, such as forming dimeric pairs through hydrogen bonding. For instance, 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one shows molecules of the dimer being symmetry-related, contributing to the compound's structural stability (Burgess, Fawcett, Russell, & Zaisheng, 1998).
  • Catalytic Applications :

    • Thiourea derivatives have been used as catalysts in chemical reactions. For example, a thiourea-supported copper(I) chloride catalyst shows high catalytic activity for azide–alkyne cycloaddition reactions, indicating its potential in facilitating and enhancing chemical synthesis processes (Barman, Sinha, & Nembenna, 2016).
  • Chemical Synthesis and Reactivity :

    • Thiourea and its derivatives play a significant role in chemical synthesis. For example, thiourea reacts with 1-phenylpropane-1,2-dione in the presence of acid, forming specific compounds and showcasing a reaction mechanism that is significant in the field of chemical research (Broan & Butler, 1992).
  • Biological Activity and Coordination Compounds :

    • Certain thiourea derivatives are investigated for their biological activity, and their potential as coordination compounds is explored. For instance, Re(V)O complexes with a novel series of thiol-amide-thiourea (TATU) ligands have been developed, presenting a new class of N(2)S(2) chelates with unique bonding patterns and potential biological relevance (Lipowska, Hansen, Taylor, & Marzilli, 1996).
  • Anticancer Activity and Molecular Docking :

    • Research into thiourea derivatives extends into the field of medicine, with studies exploring their anticancer activities. Quantum chemical computations and molecular docking studies have been conducted on certain thiourea derivatives, assessing their potential as anticancer agents and their inhibitory nature against specific protein kinases (Kirishnamaline et al., 2021).

properties

Product Name

1-(3,5-Dimethylphenyl)-3-(3-ethoxypropyl)thiourea

Molecular Formula

C14H22N2OS

Molecular Weight

266.4 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-3-(3-ethoxypropyl)thiourea

InChI

InChI=1S/C14H22N2OS/c1-4-17-7-5-6-15-14(18)16-13-9-11(2)8-12(3)10-13/h8-10H,4-7H2,1-3H3,(H2,15,16,18)

InChI Key

NVQUWDLHPINZKL-UHFFFAOYSA-N

SMILES

CCOCCCNC(=S)NC1=CC(=CC(=C1)C)C

Canonical SMILES

CCOCCCNC(=S)NC1=CC(=CC(=C1)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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